AC-Phe(4-NH2)-OH
CAS No.: 402497-81-8
Cat. No.: VC0112596
Molecular Formula: C11H14N2O3
Molecular Weight: 222.244
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 402497-81-8 |
|---|---|
| Molecular Formula | C11H14N2O3 |
| Molecular Weight | 222.244 |
| IUPAC Name | (2S)-2-acetamido-3-(4-aminophenyl)propanoic acid |
| Standard InChI | InChI=1S/C11H14N2O3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
| Standard InChI Key | FEQBTHHWQQXZTN-JTQLQIEISA-N |
| SMILES | CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Characterization
AC-Phe(4-NH2)-OH, also known as N-acetyl-4-amino-L-phenylalanine, is a derivative of the amino acid phenylalanine. It features an acetamido group and an amino group at the para position of the phenyl ring, making it a valuable compound in various biochemical applications. The compound's systematic name is (S)-Ac-2-amino-3-(4-aminophenyl)propionic acid, highlighting its L-configuration at the alpha carbon .
The basic structural and chemical properties of AC-Phe(4-NH2)-OH are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 402497-81-8 |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.244 g/mol |
| Specific Rotation | [α]D²⁵ = +56 ± 2° (c=0.24 in MeOH) |
| Structure | N-acetyl-4-amino-L-phenylalanine |
Physical and Chemical Properties
AC-Phe(4-NH2)-OH exhibits specific physical and chemical properties that determine its behavior in various biochemical applications. The compound's specific rotation has been determined to be [α]D²⁵ = +56 ± 2° (c=0.24 in MeOH), which confirms its optical activity and L-configuration . This optical activity is crucial for its biological interactions, as the stereochemistry plays a significant role in determining how it interacts with enzymes, receptors, and other biomolecules.
The presence of both an acetamido group and a para-amino group on the phenylalanine structure creates a unique electronic distribution that influences the compound's reactivity and solubility. These functional groups provide opportunities for hydrogen bonding and other non-covalent interactions, which are essential for the compound's role in peptide structures and molecular recognition.
Synthesis Methods
Synthetic Routes
The synthesis of AC-Phe(4-NH2)-OH typically involves the reduction of a nitro precursor. One established synthetic route starts from (S)-2-Acetamido-3-(4-nitrophenyl)propanoic acid, which undergoes reduction to yield the desired product . This approach maintains the stereochemical integrity at the alpha carbon, which is crucial for the compound's biological activity.
Reaction Conditions
The reduction of the nitro precursor to form AC-Phe(4-NH2)-OH requires specific reaction conditions to ensure high yield and purity. According to documented procedures, the reduction is carried out using hydrogen gas in the presence of palladium on activated charcoal as a catalyst . The reaction is typically performed in ethanol under a pressure of approximately 3102.89 Torr for about 1 hour . These conditions are designed to selectively reduce the nitro group to an amino group without affecting other functional groups in the molecule.
The synthesis reaction can be represented as follows:
(S)-2-Acetamido-3-(4-nitrophenyl)propanoic acid + H₂ → AC-Phe(4-NH2)-OH
This selective reduction is a critical step in the synthesis, as it introduces the amino functionality at the para position of the phenyl ring, which is essential for the compound's applications in various biochemical processes.
Applications in Research
Peptide Synthesis
AC-Phe(4-NH2)-OH serves as a key building block in peptide synthesis, particularly for creating peptides with specific amino acid sequences that have therapeutic applications. Its unique structure allows for the incorporation of specific functionalities into peptides, which can enhance their biological activity. The para-amino group provides an additional site for chemical modification, enabling the creation of peptides with novel properties.
In peptide synthesis, the compound can be incorporated using standard coupling techniques, allowing researchers to create custom peptides for various research applications. The presence of the para-amino group also allows for site-specific conjugation with other molecules, expanding the range of possible peptide structures that can be synthesized.
Drug Development
This compound is used in the development of novel pharmaceuticals, especially in targeting specific biological pathways to enhance drug efficacy and reduce side effects . Its structural properties make it suitable for designing compounds that interact with specific receptors or enzymes. The para-amino group can serve as a point of attachment for drug moieties, creating targeted therapeutic agents with improved pharmacokinetic properties.
AC-Phe(4-NH2)-OH-containing peptides have been explored for their potential in treating various medical conditions, including neurological disorders and cancer. The compound's ability to interact with specific biological targets makes it valuable in the development of targeted therapies that aim to minimize side effects while maximizing therapeutic outcomes.
Bioconjugation
AC-Phe(4-NH2)-OH is employed in bioconjugation processes, enabling researchers to attach drugs or imaging agents to biomolecules . This improves the delivery and effectiveness of therapeutic agents by targeting specific cells or tissues. The para-amino group provides a convenient handle for attaching various molecules, including fluorescent tags, affinity labels, and drug molecules.
Bioconjugation techniques involving AC-Phe(4-NH2)-OH allow for the creation of multifunctional molecules that combine the targeting capabilities of biomolecules with the therapeutic or diagnostic properties of synthetic compounds. This approach has shown promise in developing more effective diagnostic tools and therapeutic agents for various medical conditions.
Cancer Therapeutics
The compound plays a role in studies aimed at developing targeted cancer therapies . Its structural properties can influence interactions with cancer cells, potentially leading to more effective treatments. AC-Phe(4-NH2)-OH-containing peptides have been investigated for their ability to target specific receptors overexpressed in cancer cells, providing a means for delivering cytotoxic agents specifically to tumor tissues.
The development of cancer therapeutics using AC-Phe(4-NH2)-OH often involves the creation of conjugates that combine the targeting properties of peptides with the cytotoxic effects of anticancer drugs. This approach aims to reduce the systemic toxicity associated with conventional chemotherapy while increasing the concentration of therapeutic agents in tumor tissues.
Research Findings
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